molecular formula C11H12Cl2O3 B7847330 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847330
M. Wt: 263.11 g/mol
InChI Key: PCZJDJMEYSQJHJ-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenoxyethyl group, which is further substituted with two chlorine atoms at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with an appropriate dioxolane precursor under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. The compound’s structure allows it to bind to enzymes involved in this pathway, thereby disrupting the normal function of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane: Similar in structure but with different substitution patterns on the phenyl ring.

    2-ethoxyethyl 2-{4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}propanoate: Contains a similar phenoxyethyl group but with additional functional groups.

Uniqueness

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane is unique due to its specific substitution pattern and the presence of the dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(3,5-dichlorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJDJMEYSQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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